molecular formula C9H16INO2 B582365 tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate CAS No. 1234576-86-3

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

Cat. No. B582365
M. Wt: 297.136
InChI Key: CFTPTQLIAIOWLK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl (3R)-3-aminobutanoate” is a chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds, such as “tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate”, has been achieved through whole cell biocatalysis . This process involves the use of microorganisms or their enzymes to catalyze chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

The tert-butyl group has been shown to affect the electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads . The insertion of tert-butyl groups raises the TAP-localised LUMO level .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impacts

Synthetic phenolic antioxidants (SPAs), including derivatives like tert-butyl-phenols, are crucial in extending the shelf life of various commercial and industrial products by inhibiting oxidative reactions. A comprehensive review by Liu and Mabury (2020) elaborates on the environmental occurrence, human exposure, and toxicity of SPAs. These compounds have been detected in diverse environmental matrices and human tissues, indicating widespread exposure. Their presence in the environment raises concerns due to potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. The study suggests future research directions, including the development of SPAs with lower toxicity and environmental persistence Liu & Mabury, 2020.

Natural and Synthetic Neo Acids and Alkanes

Dembitsky (2006) reviews over 260 natural and 47 synthesized neo fatty acids, neo alkanes, and their derivatives, showcasing their potential in chemical preparations as antioxidants and agents with anticancer, antimicrobial, and antibacterial properties. The review highlights the importance of tertiary butyl groups in enhancing the bioactivity of these compounds, suggesting their utility across cosmetic, agronomic, and pharmaceutical industries Dembitsky, 2006.

Three-Phase Partitioning in Bioseparation

Yan et al. (2018) discuss the application of three-phase partitioning (TPP) as a nonchromatographic bioseparation technology, highlighting its efficiency in separating bioactive molecules for use in food, cosmetics, and medicine. The review emphasizes the potential of TPP in improving the separation and purification processes of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds, suggesting directions for future developments Yan et al., 2018.

Decomposition of Methyl Tert-Butyl Ether

Hsieh et al. (2011) provide insights into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, illustrating an alternative method for converting MTBE into less harmful substances like CH4, C2H4, and C2H2. This study suggests the feasibility of using radio frequency plasma reactors for environmental remediation of MTBE pollution Hsieh et al., 2011.

Biodegradation and Environmental Fate of ETBE

Thornton et al. (2020) review the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline oxygenate, in soil and groundwater. The review summarizes the mechanisms of aerobic and anaerobic biodegradation pathways, identifies microbial species capable of ETBE degradation, and discusses the potential for bioremediation strategies. This comprehensive analysis sheds light on the complexity of ETBE biodegradation and its implications for environmental management Thornton et al., 2020.

Safety And Hazards

The safety data sheet for “tert-Butyl (3R)-3-aminobutanoate” indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPTQLIAIOWLK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653988
Record name tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

CAS RN

1234576-86-3
Record name tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.